molecular formula C14H16N2O5 B2557796 N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034567-61-6

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2557796
CAS No.: 2034567-61-6
M. Wt: 292.291
InChI Key: RRKXCESOUXIVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a compound that features a furan ring, a hydroxypropyl group, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the oxalamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of renewable resources, such as biomass-derived furfural, can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like tosyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include furanones, amines, and substituted oxalamides, which can be further utilized in various applications .

Scientific Research Applications

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the oxalamide linkage can provide stability to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-14(19,11-5-3-7-21-11)9-16-13(18)12(17)15-8-10-4-2-6-20-10/h2-7,19H,8-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKXCESOUXIVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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